
(1S,4S)-1,4-Dibromo-1,2,3,4-tetrahydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,4S)-1,4-Dibromo-1,2,3,4-tetrahydronaphthalene is an organic compound that belongs to the class of brominated hydrocarbons It is a stereoisomer with two bromine atoms attached to a tetrahydronaphthalene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-1,4-Dibromo-1,2,3,4-tetrahydronaphthalene typically involves the bromination of 1,2,3,4-tetrahydronaphthalene. One common method is the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the 1 and 4 positions of the tetrahydronaphthalene ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1S,4S)-1,4-Dibromo-1,2,3,4-tetrahydronaphthalene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form 1,4-dihydro-1,2,3,4-tetrahydronaphthalene.
Oxidation Reactions: Oxidation can lead to the formation of corresponding naphthalene derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
Substitution: Formation of 1,4-diiodo-1,2,3,4-tetrahydronaphthalene.
Reduction: Formation of 1,4-dihydro-1,2,3,4-tetrahydronaphthalene.
Oxidation: Formation of naphthalene-1,4-dione derivatives.
Aplicaciones Científicas De Investigación
(1S,4S)-1,4-Dibromo-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (1S,4S)-1,4-Dibromo-1,2,3,4-tetrahydronaphthalene exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In reduction and oxidation reactions, the compound undergoes changes in its oxidation state, leading to the formation of different products.
Comparación Con Compuestos Similares
Similar Compounds
- (1S,4S)-1,4-Dichlorocyclohexane
- (1S,4S)-1,4-Diiodo-1,2,3,4-tetrahydronaphthalene
- (1S,4S)-1,4-Difluoro-1,2,3,4-tetrahydronaphthalene
Uniqueness
(1S,4S)-1,4-Dibromo-1,2,3,4-tetrahydronaphthalene is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. The bromine atoms make it more suitable for certain types of chemical reactions, such as nucleophilic substitution, due to their moderate leaving group ability.
Propiedades
Fórmula molecular |
C10H10Br2 |
|---|---|
Peso molecular |
289.99 g/mol |
Nombre IUPAC |
(1S,4S)-1,4-dibromo-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C10H10Br2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-4,9-10H,5-6H2/t9-,10-/m0/s1 |
Clave InChI |
ALQRYBAMWLAYNB-UWVGGRQHSA-N |
SMILES isomérico |
C1C[C@@H](C2=CC=CC=C2[C@H]1Br)Br |
SMILES canónico |
C1CC(C2=CC=CC=C2C1Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



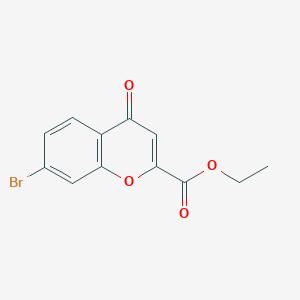



![6-Phenoxy-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B11835219.png)
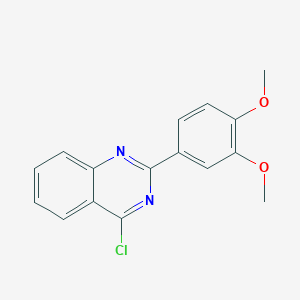
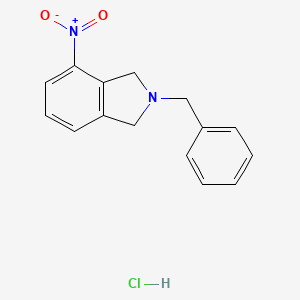



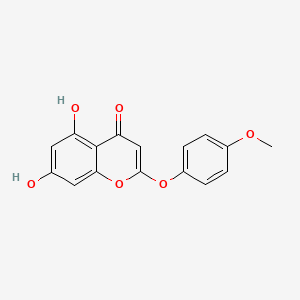
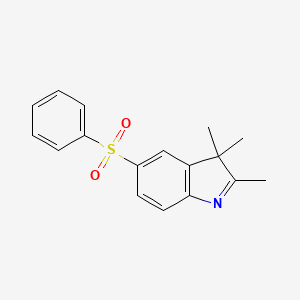
![(3-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)phenyl)boronic acid](/img/structure/B11835262.png)
